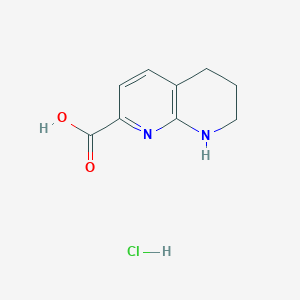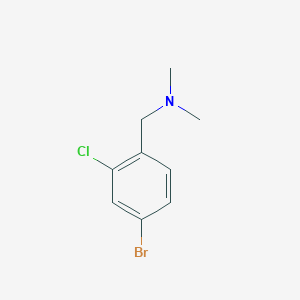
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound . The InChI code for this compound is 1S/C9H10N2O/c1-6-4-7 (2)11 (3)9 (12)8 (6)5-10/h4H,1-3H3 .
Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 284.1±40.0 °C and the predicted density is 1.54±0.1 g/cm3 .Scientific Research Applications
Molecular and Crystal Structure Analysis
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and similar compounds have been studied for their molecular and crystal structures. For example, the crystal and molecular structures of related compounds like 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile were analyzed using X-ray diffraction, revealing their symmetry and conformation details (Jansone et al., 2007).
Electrocatalytic Applications
These compounds also find applications in electrocatalysis. For instance, 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, which are structurally similar, have been synthesized using an electrocatalytic multicomponent chain transformation. This process is carried out under neutral and mild conditions, indicating the versatility of such compounds in catalytic processes (Vafajoo et al., 2014).
Synthesis of Derivatives and Antimicrobial Activity
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activity. For example, cyanopyridine derivatives synthesized from similar compounds showed significant inhibitory activity against various bacteria, demonstrating their potential in antimicrobial applications (Bogdanowicz et al., 2013).
Spectroscopic Analysis and Optoelectronic Applications
The spectroscopic analysis of pyridine derivatives, including those structurally similar to this compound, has been conducted. Studies on these compounds involve fluorescence spectroscopy, providing insights into their optical properties. This is crucial for developing materials for optoelectronic devices (Cetina et al., 2010).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. For instance, derivatives like 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been studied for their efficacy in inhibiting mild steel corrosion. These studies have shown that such compounds can significantly reduce corrosion, especially in acidic environments, indicating their potential as corrosion inhibitors (Mourya et al., 2016).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13)12(3)6(2)8(5)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWXUCHUUKWLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1Br)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)







![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)



